![molecular formula C19H21BBrFO3 B6304186 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid pinacol ester CAS No. 2121514-90-5](/img/structure/B6304186.png)
3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid pinacol ester is a compound that is considered significant in the field of biomedicine. It exhibits effectiveness in combating various ailments including cancer, diabetes, and inflammatory diseases .
Molecular Structure Analysis
The empirical formula of 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid pinacol ester is C19H23BO3, and it has a molecular weight of 310.20 g/mol .Chemical Reactions Analysis
The hydrolysis of phenylboronic pinacol esters, including 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid pinacol ester, is influenced by the pH and the substituents in the aromatic ring . The reaction rate is considerably accelerated at physiological pH .Physical And Chemical Properties Analysis
Phenylboronic acid and its esters, including 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid pinacol ester, have varying solubilities in different solvents. For instance, phenylboronic acid has high solubility in ether and ketones, moderate in chloroform, and very low in hydrocarbon . Pinacol ester shows better solubility than the parent acid in all tested solvents .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound is used as a reagent in the Suzuki–Miyaura (SM) coupling, which is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation
The compound can be used in the protodeboronation of pinacol boronic esters. This is a radical approach that allows for the formal anti-Markovnikov alkene hydromethylation . This valuable but unknown transformation was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Preparation of Sulfinamide Derivatives
Phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .
Study of Various Aryl Iodides
This compound can be used as a substrate in the study of Suzuki–Miyaura coupling of various aryl iodides over Silia Cat Pd (0) .
Drug Design and Delivery
Boronic acids and their esters, including this compound, are highly considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Stability in Water
These compounds are only marginally stable in water, which is an important consideration in many scientific applications .
Future Directions
Boronic acids and their esters are gaining interest due to their broad applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering . They are used in the synthesis of biaryl compounds in the Suzuki–Miyaura reaction, as molecular receptors of sugars, in covalent organic frameworks, and as biologically active compounds . Therefore, future research may focus on improving the stability of these compounds in water and exploring their potential applications in drug design and delivery .
Mechanism of Action
Target of Action
Boronic acid esters, in general, are known to be used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
Boronic acid esters are generally known to participate in the suzuki–miyaura reaction, a type of cross-coupling reaction, which forms a carbon-carbon bond between an aryl or vinyl boronic acid and an aryl or vinyl halide .
Biochemical Pathways
The suzuki–miyaura reaction, in which boronic acid esters are commonly used, plays a crucial role in the synthesis of various biologically active compounds, impacting multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetics of boronic acid esters can be influenced by various factors, including their chemical structure and the physiological conditions they encounter .
Result of Action
The products of the suzuki–miyaura reaction, facilitated by boronic acid esters, are often biologically active compounds that can exert various effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of some phenylboronic pinacol esters is dependent on the substituents in the aromatic ring and the pH of the environment . Furthermore, safety data suggests that dust formation should be avoided and that the compound may cause skin and eye irritation, as well as respiratory irritation .
properties
IUPAC Name |
2-(6-bromo-2-fluoro-3-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BBrFO3/c1-18(2)19(3,4)25-20(24-18)16-14(21)10-11-15(17(16)22)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZDXELPQZNTSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OCC3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BBrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid pinacol ester |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.